3-(1-(3-(Trifluoromethyl)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
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Overview
Description
3-(1-(3-(Trifluoromethyl)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a complex organic compound featuring a trifluoromethyl group attached to a benzoyl moiety, which is further linked to a pyrrolidine ring and an oxazolidine-2,4-dione structure
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting bioactivities, such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery and development.
Medicine
Potential medicinal applications include the development of new pharmaceuticals targeting specific pathways or receptors. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers with unique properties or as a precursor for specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-(Trifluoromethyl)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Trifluoromethylbenzoyl Group: This step often involves the acylation of the pyrrolidine ring using 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine.
Formation of the Oxazolidine-2,4-dione Ring: The final step involves the cyclization of the intermediate product with a suitable diol or amino alcohol under acidic or basic conditions to form the oxazolidine-2,4-dione ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are typically challenging due to the electron-withdrawing nature of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Strong nucleophiles like Grignard reagents or organolithium compounds can be employed under controlled conditions.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3-(1-(3-(Trifluoromethyl)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity due to its electron-withdrawing properties.
Comparison with Similar Compounds
Similar Compounds
3-(1-Benzoylpyrrolidin-3-yl)oxazolidine-2,4-dione: Lacks the trifluoromethyl group, potentially resulting in different bioactivity and chemical properties.
3-(1-(4-Trifluoromethyl)benzoylpyrrolidin-3-yl)oxazolidine-2,4-dione: Similar structure but with the trifluoromethyl group in a different position, which can affect its reactivity and interactions.
Uniqueness
The presence of the trifluoromethyl group in 3-(1-(3-(Trifluoromethyl)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione imparts unique properties, such as increased lipophilicity and metabolic stability, which can be advantageous in drug design and other applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
3-[1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O4/c16-15(17,18)10-3-1-2-9(6-10)13(22)19-5-4-11(7-19)20-12(21)8-24-14(20)23/h1-3,6,11H,4-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUFIYQVTIZVTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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